N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The compound, also known as N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing a range of biological effects . The specific mode of action can vary depending on the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, potentially inducing various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, thiazole compounds are known to be sensitive to oxidation in humid environments . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as humidity and exposure to air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(pyridin-4-yl)thiazol-2-amine with benzo[d]thiazole-6-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with precise temperature and pressure control systems. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific biological targets makes it useful in biochemical research.
Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an antitumor agent. Its ability to interact with cellular targets suggests possible applications in chemotherapy and other therapeutic areas.
Industry: In the chemical industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and nanotechnology.
Comparison with Similar Compounds
4-Pyridylnicotinamide (4-PNA): A related compound with potential use in chemotherapy.
N-(pyridin-4-yl)pyridin-4-amine: Another compound with similar structural features.
Uniqueness: N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide stands out due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(11-1-2-12-14(7-11)23-9-18-12)20-16-19-13(8-22-16)10-3-5-17-6-4-10/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBDNRKYFWBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=NC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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